1-Aminocyclopropane-1-carboxylic acid;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

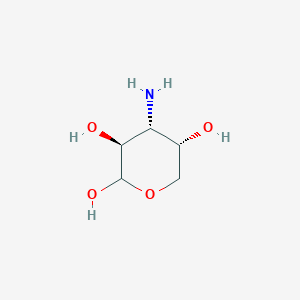

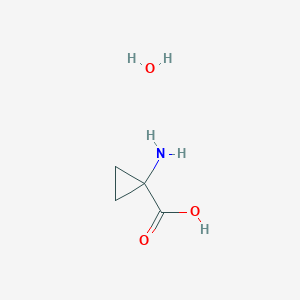

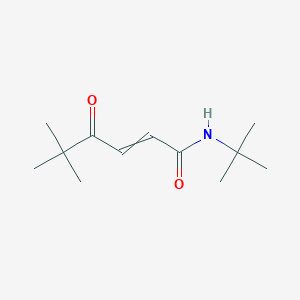

1-Aminocyclopropane-1-carboxylic acid;hydrate is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the Cα atom of the amino acid. This compound is a white solid and occurs naturally. It is a precursor to the plant hormone ethylene and plays a significant role in various plant physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminocyclopropane-1-carboxylic acid can be synthesized through several methods:

Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents using 1,2-electrophiles.

Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach involves the intramolecular cyclization of γ-substituted amino acid derivatives.

Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to achieve cyclopropanation of alkenes.

Industrial Production Methods

Industrial production methods for 1-Aminocyclopropane-1-carboxylic acid typically involve the use of large-scale chemical synthesis techniques, optimizing the reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Aminocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It is oxidized by the enzyme ACC oxidase to produce ethylene.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include S-adenosyl-L-methionine for the synthesis of 1-Aminocyclopropane-1-carboxylic acid from methionine .

Major Products

The major product formed from the oxidation of 1-Aminocyclopropane-1-carboxylic acid is ethylene, a crucial plant hormone .

Scientific Research Applications

1-Aminocyclopropane-1-carboxylic acid has numerous scientific research applications:

Plant Physiology: It is a precursor to ethylene, regulating various plant developmental processes and stress responses.

Biochemistry: It is used to investigate the biosynthesis and signaling pathways of ethylene.

Microbiology: It serves as a nitrogen and carbon source for soil microorganisms, influencing plant-microbe interactions.

Mechanism of Action

1-Aminocyclopropane-1-carboxylic acid exerts its effects primarily through its role as a precursor to ethylene. The enzyme ACC synthase catalyzes its synthesis from S-adenosyl-L-methionine, and ACC oxidase converts it to ethylene . Additionally, it has been found to activate Ca2±containing ion currents via glutamate receptor-like channels in root protoplasts .

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic acid is unique due to its role as a direct precursor to ethylene. Similar compounds include:

1-Aminocyclobutane-1-carboxylic acid: An analog that also influences plant stress responses.

α-Aminoisobutyric acid: Another analog with similar physiological effects.

These compounds share structural similarities but differ in their specific roles and effects on plant physiology.

Properties

CAS No. |

725268-67-7 |

|---|---|

Molecular Formula |

C4H9NO3 |

Molecular Weight |

119.12 g/mol |

IUPAC Name |

1-aminocyclopropane-1-carboxylic acid;hydrate |

InChI |

InChI=1S/C4H7NO2.H2O/c5-4(1-2-4)3(6)7;/h1-2,5H2,(H,6,7);1H2 |

InChI Key |

CTKJZKAFTNRJCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C(=O)O)N.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetamido}hexanoic acid](/img/structure/B12520889.png)

![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)

![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)

![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)

![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)

![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)

![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)

![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)